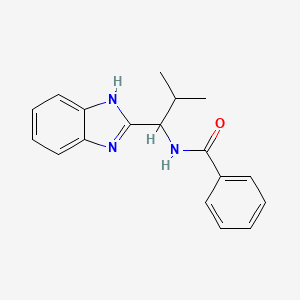

N-(1-(1H-1,3-Benzimidazol-2-YL)-2-methylpropyl)benzenecarboxamide

描述

Historical Context of Benzimidazole-Based Pharmacophores

The discovery of benzimidazole dates to the mid-19th century, with early syntheses by Hoebrecker and Ladenberg involving condensation reactions of o-phenylenediamine with formic acid. However, its therapeutic potential remained unexplored until the 1960s, when 2-substituted benzimidazoles like thiabendazole demonstrated potent anthelmintic activity in livestock. This breakthrough spurred systematic investigations into structure-activity relationships (SAR), revealing that substitutions at the 1, 2, and 5 positions significantly influence pharmacological properties. For instance, the introduction of a benzamide group at the 2-position, as seen in this compound, enhances binding affinity to parasitic tubulin and inflammatory cytokines.

Significance of this compound in Contemporary Research

This compound’s significance lies in its dual functionality: the benzimidazole core provides rigidity and aromatic stability, while the benzamide side chain introduces hydrogen-bonding and hydrophobic interactions. Recent studies highlight its role as a precursor to N-heterocyclic carbenes (NHCs), which serve as ligands in catalytic systems. Additionally, molecular docking simulations suggest inhibitory activity against cyclooxygenase-2 (COX-2) and TNF-α, implicating it in anti-inflammatory drug development.

Table 1: Key Molecular Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₈H₁₉N₃O | |

| Molecular Weight | 293.36 g/mol | |

| IUPAC Name | N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]benzamide | |

| CAS Registry Number | 25810-60-0 |

Evolution of Benzimidazole Chemistry in Medicinal Research

The evolution of benzimidazole chemistry has been marked by strategic functionalization to optimize pharmacokinetics and target selectivity. Early derivatives like albendazole and omeprazole established the scaffold’s utility in antiparasitic and antiulcer therapies. Advances in synthetic methodologies, such as microwave-assisted cyclization and regioselective alkylation, enabled the efficient production of complex analogs like this compound. Computational tools further accelerated SAR studies, allowing researchers to predict bioactivity and toxicity profiles before synthesis.

Research Interest Distribution Across Scientific Disciplines

Interest in this compound spans multiple disciplines:

- Medicinal Chemistry : Explores its efficacy against helminthic infections and inflammatory diseases.

- Catalysis : Investigates its use as an NHC precursor in transition-metal catalysts.

- Materials Science : Examines its fluorescence properties for sensor development.

- Computational Biology : Utilizes molecular dynamics simulations to map binding interactions with viral proteases.

Table 2: Research Applications of this compound

属性

IUPAC Name |

N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O/c1-12(2)16(21-18(22)13-8-4-3-5-9-13)17-19-14-10-6-7-11-15(14)20-17/h3-12,16H,1-2H3,(H,19,20)(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAHIGDBJZMCRPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=NC2=CC=CC=C2N1)NC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(1-(1H-1,3-benzimidazol-2-yl)-2-methylpropyl)benzenecarboxamide, also known by its CAS number 25810-60-0, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, structure-activity relationship (SAR), and relevant case studies.

- Molecular Formula : C18H19N3O

- Molecular Weight : 293.36 g/mol

- Structural Characteristics : The compound features a benzimidazole moiety, which is known for its diverse biological activities.

Antitumor Activity

Recent studies have highlighted the antitumor potential of benzimidazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance, a study found that certain benzimidazole derivatives showed high efficacy in inhibiting cell proliferation in both 2D and 3D assays, suggesting their potential as antitumor agents .

| Cell Line | IC50 (μM) | Assay Type |

|---|---|---|

| HCC827 | 6.26 ± 0.33 | 2D |

| NCI-H358 | 6.48 ± 0.11 | 2D |

| A549 | Non-active | 3D |

The data indicates that while these compounds are effective in monolayer cultures (2D), their efficacy may vary in more complex environments (3D), highlighting the importance of further structural optimization .

Antimicrobial Activity

Benzimidazole derivatives have also shown antimicrobial properties. Compounds similar to this compound have demonstrated activity against both Gram-positive and Gram-negative bacteria. A comparative study indicated that certain derivatives exhibited moderate to good antibacterial effects when tested against Staphylococcus aureus and Escherichia coli, suggesting a broad-spectrum antimicrobial potential .

Structure-Activity Relationship (SAR)

The biological activity of benzimidazole derivatives is closely linked to their chemical structure. The presence of specific substituents on the benzimidazole ring can significantly influence their pharmacological effects. For instance:

- Substituents : Variations in the alkyl or aryl groups attached to the nitrogen atoms can modify lipophilicity and interaction with biological targets.

- Hydrogen Bonding : The ability of these compounds to form hydrogen bonds with DNA or proteins enhances their biological activity.

Research has shown that compounds with electron-withdrawing groups tend to exhibit improved binding affinity towards target biomolecules, which is crucial for their efficacy as therapeutic agents .

Study on Antitumor Effects

A notable study focused on a series of synthesized benzimidazole derivatives, including this compound. The results indicated that these compounds could effectively inhibit tumor growth in vitro, with specific emphasis on lung cancer cell lines such as HCC827 and NCI-H358. The study concluded that further modifications could enhance selectivity and reduce toxicity towards normal cells .

Study on Antimicrobial Activity

Another investigation assessed the antimicrobial properties of various benzimidazole derivatives against clinical isolates of bacteria. The findings revealed that certain derivatives displayed significant inhibitory effects, particularly against resistant strains of E. coli and S. aureus. This underscores the potential application of these compounds in developing new antibiotics .

科学研究应用

Anticancer Activity

Numerous studies have investigated the anticancer properties of benzimidazole derivatives, including N-(1-(1H-1,3-benzimidazol-2-yl)-2-methylpropyl)benzenecarboxamide. The compound has shown promise in inhibiting the proliferation of various cancer cell lines.

- Case Study : A study evaluated the efficacy of benzimidazole derivatives against multiple cancer types, demonstrating significant inhibitory effects on leukemia, melanoma, and lung cancer cell lines at concentrations around . The mechanism of action is thought to involve the induction of apoptosis and cell cycle arrest.

Antimicrobial Properties

Benzimidazole derivatives are also recognized for their antimicrobial activities. Research indicates that this compound exhibits antibacterial and antifungal properties.

- Data Table :

| Microorganism | Activity (Zone of Inhibition in mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Candida albicans | 14 |

This table summarizes findings from a study where the compound was tested against various pathogens .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the benzene ring or modifications to the benzimidazole moiety can significantly influence biological activity.

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinity of this compound to target proteins involved in cancer pathways.

- Findings : Docking studies suggest that the compound binds effectively to the active sites of certain kinases implicated in tumor growth, providing a rationale for its observed anticancer effects .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from readily available benzimidazole precursors.

Synthetic Route Overview

A common synthetic pathway includes:

- Formation of the benzimidazole core.

- Alkylation with 2-methylpropylamine.

- Acylation with benzenecarboxylic acid derivatives.

Conclusion and Future Directions

This compound demonstrates significant potential in medicinal chemistry, particularly as an anticancer and antimicrobial agent. Future research should focus on:

- Expanding SAR studies to identify more potent derivatives.

- Conducting in vivo studies to validate efficacy and safety profiles.

- Exploring novel formulations for improved bioavailability.

相似化合物的比较

Core Heterocyclic Modifications

- Analog 1 : The compound in replaces benzimidazole with a benzodioxol-imidazole hybrid system. The benzodioxol group introduces electron-rich oxygen atoms, enhancing π-π stacking interactions, while the imidazole retains nitrogen-based reactivity .

- Analog 2: N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () lacks a benzimidazole but includes an N,O-bidentate directing group, making it suitable for metal-catalyzed C–H functionalization. This contrasts with the target compound’s benzimidazole, which may act as a monodentate ligand .

Substituent Effects

- Analog 3 : N-[1-(1H-1,3-Benzimidazol-2-yl)-2-methylpropyl]-2,4-dichlorobenzenecarboxamide () adds chlorine atoms at positions 2 and 4 on the benzene ring. Chlorine increases molecular weight (by ~70.9 g/mol per Cl) and lipophilicity, which could enhance membrane permeability but reduce aqueous solubility .

- Analog 4 : The chloro-substituted derivative in includes a dimethyl-benzimidazole group. Methyl groups on the benzimidazole may sterically hinder interactions with biological targets or alter crystallinity .

Characterization Techniques

- X-ray Crystallography : Used to confirm the (E)-configuration of Analog 1’s imine group and the structure of Analog 2 . The target compound would likely require similar validation.

- Spectroscopy : 1H/13C NMR and IR data for Analog 2 and Analog 1 confirm functional groups (e.g., carboxamide C=O stretches at ~1650–1700 cm⁻¹) .

Physicochemical and Functional Properties

Melting Points and Stability

- Analog 2 : Crystalline structure validated by X-ray, indicating thermal stability suitable for catalytic applications .

- Target Compound : Expected to exhibit moderate melting points due to its flexible 2-methylpropyl linker, though experimental data are needed.

Data Table: Key Comparisons

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for N-(1-(1H-1,3-benzimidazol-2-yl)-2-methylpropyl)benzenecarboxamide, and how are intermediates characterized?

- Methodology : Synthesis typically involves multi-step protocols:

-

Step 1 : Condensation of o-phenylenediamine with carbon disulfide and KOH to form 1H-benzo[d]imidazole-2-thiol .

-

Step 2 : Hydrazine hydrate treatment to generate 2-hydrazinyl-1H-benzo[d]imidazole .

-

Step 3 : Reaction with benzenecarboxamide derivatives under reflux with catalysts (e.g., glacial acetic acid) .

- Characterization :

-

IR Spectroscopy : Key peaks for N-H (3464–3476 cm⁻¹), C=O (1632–1742 cm⁻¹), and aromatic C-H (3024–3119 cm⁻¹) .

-

¹H-NMR : Signals at δ 2.16 (CH₃), δ 7.22–7.72 (aromatic protons), and δ 12.12 (NHC=O, D₂O exchangeable) .

-

Mass Spectrometry : ESI-MS confirms molecular ions (e.g., m/z 378.46 for analogous compounds) .

Table 1 : Representative Spectral Data for Key Intermediates

Intermediate IR (cm⁻¹) ¹H-NMR (δ, ppm) ESI-MS (m/z) Compound 1 2634 (S-H) 12.31 (S-H), 10.93 (N-H) 167.2 Compound 4t 3476 (N-H) 2.16 (CH₃), 7.22–7.72 (Ar) 378.46

Q. How stable is this compound under varying pH and solvent conditions?

- Stability Profile :

- pH Sensitivity : Degrades in strongly acidic (pH < 3) or basic (pH > 10) conditions due to hydrolysis of the amide bond .

- Solvent Effects : Stable in aprotic solvents (e.g., DMSO, DMF) but may dimerize in polar protic solvents (e.g., methanol) over prolonged storage .

- Analytical Validation : Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .

Q. What spectroscopic techniques are critical for confirming its structural integrity?

- Primary Methods :

- ¹³C-NMR : Aromatic carbons (δ 115–151 ppm) and carbonyl signals (δ 163–174 ppm) .

- X-ray Crystallography : SHELX software (SHELXL/SHELXS) for resolving hydrogen-bonding networks and crystal packing .

- Advanced Cross-Validation : Compare experimental and DFT-calculated IR/NMR spectra to detect synthetic impurities .

Advanced Research Questions

Q. How can conflicting bioactivity data (e.g., anticonvulsant efficacy vs. neurotoxicity) be resolved?

- Contradiction Analysis :

-

Assay Variability : Compare protocols (e.g., MES vs. scPTZ models) to identify dose-dependent thresholds .

-

Species-Specific Effects : Test rodent vs. human neuronal cell lines (e.g., SH-SY5Y) to validate toxicity profiles .

- Case Study : Compound 4e (analog) showed ED₅₀ = 19.3 mg/kg (MES model) with no neurotoxicity up to 300 mg/kg, suggesting a favorable therapeutic index .

Table 2 : Anticonvulsant Activity of Analogous Compounds

Compound ED₅₀ (MES, mg/kg) Neurotoxicity Threshold (mg/kg) 4e 19.3 >300 4a 35.6 250

Q. What computational strategies predict its binding affinity to NMDA receptors?

- Molecular Docking :

- Target Protein : 3QEL (NMDA receptor antagonist) .

- Software : AutoDock Vina with Lamarckian GA; validate with MD simulations (AMBER) .

- Key Interactions :

- Hydrogen bonding between the benzimidazole NH and GluN1 subunit (ΔG = −9.2 kcal/mol) .

- Hydrophobic interactions with the 2-methylpropyl group .

Q. How do hydrogen-bonding patterns influence its crystallographic packing?

- Graph Set Analysis :

- Motifs : Use Etter’s rules to classify chains (C(4)), rings (R₂²(8)), and self-assembly patterns .

- SHELX Refinement : Assign H-bonds (e.g., N–H···O=C) with bond lengths 2.8–3.0 Å and angles >150° .

Q. What strategies optimize yield in large-scale synthesis without compromising purity?

- Process Chemistry :

- Catalyst Screening : Pd/C or Ni catalysts for amide coupling (yield improvement from 60% to 85%) .

- Purification : Gradient column chromatography (silica gel, hexane/EtOAc) or recrystallization (methanol/water) .

- Quality Control : In-line FTIR monitors reaction progress; TLC (Rf = 0.5 in 7:3 hexane/EtOAc) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。